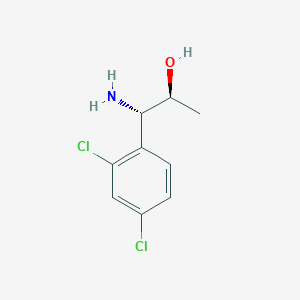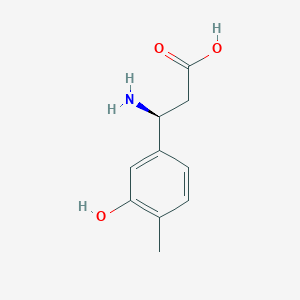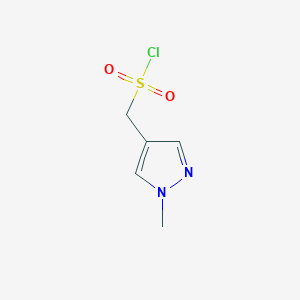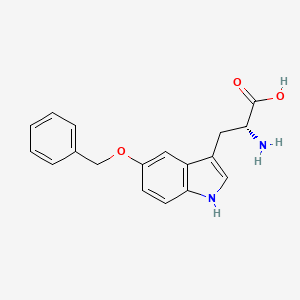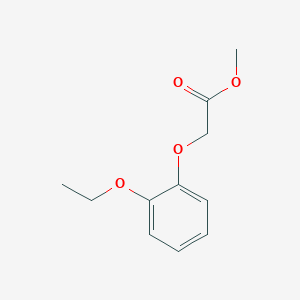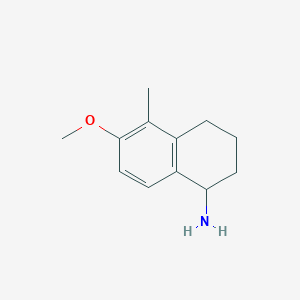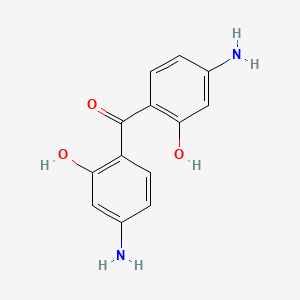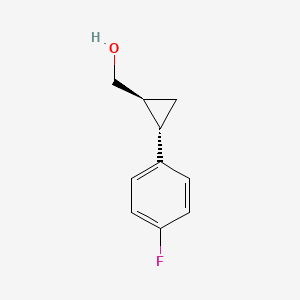
((1S,2S)-2-(4-fluorophenyl)cyclopropyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((1S,2S)-2-(4-fluorophenyl)cyclopropyl)methanol is a cyclopropyl derivative with a fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((1S,2S)-2-(4-fluorophenyl)cyclopropyl)methanol typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the fluorophenyl group. Common synthetic routes include:
Cyclopropanation: This step involves the formation of the cyclopropyl ring, often using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the Fluorophenyl Group: This can be achieved through various methods, including nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems have been explored for their efficiency and sustainability in such processes .
Analyse Chemischer Reaktionen
Types of Reactions
((1S,2S)-2-(4-fluorophenyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are typical.
Substitution: Conditions often involve strong bases or nucleophiles, such as NaOH (Sodium hydroxide) or Grignard reagents.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted fluorophenyl compounds.
Wissenschaftliche Forschungsanwendungen
((1S,2S)-2-(4-fluorophenyl)cyclopropyl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which ((1S,2S)-2-(4-fluorophenyl)cyclopropyl)methanol exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules, leading to various biochemical pathways being modulated. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
((1R,2R)-2-(4-fluorophenyl)cyclopropyl)methanol: A stereoisomer with different spatial arrangement.
((1S,2S)-2-(4-chlorophenyl)cyclopropyl)methanol: Similar structure with a chlorine atom instead of fluorine.
((1S,2S)-2-(4-bromophenyl)cyclopropyl)methanol: Similar structure with a bromine atom instead of fluorine.
Uniqueness
((1S,2S)-2-(4-fluorophenyl)cyclopropyl)methanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Eigenschaften
Molekularformel |
C10H11FO |
|---|---|
Molekulargewicht |
166.19 g/mol |
IUPAC-Name |
[(1S,2S)-2-(4-fluorophenyl)cyclopropyl]methanol |
InChI |
InChI=1S/C10H11FO/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,8,10,12H,5-6H2/t8-,10-/m1/s1 |
InChI-Schlüssel |
ODPZTCKFPWLUEV-PSASIEDQSA-N |
Isomerische SMILES |
C1[C@@H]([C@H]1C2=CC=C(C=C2)F)CO |
Kanonische SMILES |
C1C(C1C2=CC=C(C=C2)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


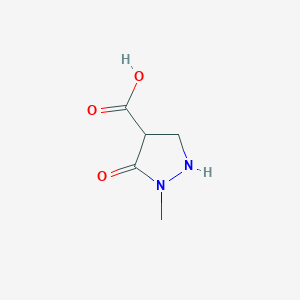
![2-acetamido-3-O-[(1R)-1-carboxyethyl]-2-deoxy-1-O-phosphono-alpha-D-glucopyranose](/img/structure/B13035940.png)
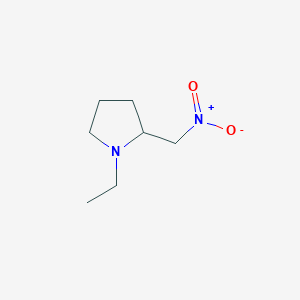


![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carbaldehyde](/img/structure/B13035959.png)
![(2S)-2-{2-cyclohexyl-2-[(pyrazin-2-yl)formamido]acetamido}-3,3-dimethylbutanoic acid](/img/structure/B13035964.png)
